4-Formyl-2-methoxyphenyl benzenesulfonate

Catalog No.
S3241533
CAS No.
384861-82-9
M.F
C14H12O5S
M. Wt
292.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formyl-2-methoxyphenyl benzenesulfonate

CAS Number

384861-82-9

Product Name

4-Formyl-2-methoxyphenyl benzenesulfonate

IUPAC Name

(4-formyl-2-methoxyphenyl) benzenesulfonate

Molecular Formula

C14H12O5S

Molecular Weight

292.31

InChI

InChI=1S/C14H12O5S/c1-18-14-9-11(10-15)7-8-13(14)19-20(16,17)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

BDLSOSVOQLTGDP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC=C2

solubility

not available

Photodynamic Therapy (PDT)

Specific Scientific Field: Photodynamic therapy (PDT) is a field within medical and cancer research.

Summary of Application: PDT is a non-invasive treatment that uses light-activated compounds (photosensitizers) to selectively destroy cancer cells or other abnormal tissues. 4-Formyl-2-methoxyphenyl benzenesulfonate can serve as a potential photosensitizer due to its absorption properties in the visible light range.

Experimental Procedures:

    Photosensitizer Administration: Administer the compound intravenously or topically to the patient.

    Light Exposure: Illuminate the target tissue with specific wavelengths of light (usually red or near-infrared) to activate the photosensitizer.

    Reactive Oxygen Species (ROS) Formation: Upon light activation, the photosensitizer generates ROS, which cause cellular damage and apoptosis in cancer cells.

Results: Studies have shown promising results in PDT using 4-Formyl-2-methoxyphenyl benzenesulfonate. Tumor regression, reduced side effects, and improved patient outcomes have been observed .

Organic Synthesis

Specific Scientific Field: Organic chemistry and synthetic methodologies.

Summary of Application: The compound can be used as a building block in organic synthesis. Its aldehyde group allows for versatile functionalization.

Experimental Procedures:

    Reaction with Nucleophiles: React the compound with various nucleophiles (e.g., amines, alcohols) to form new carbon-carbon or carbon-heteroatom bonds.

    Catalytic Reactions: Employ transition metal catalysts for selective transformations.

Results: Researchers have successfully incorporated 4-Formyl-2-methoxyphenyl benzenesulfonate into complex molecules, demonstrating its utility in synthetic chemistry .

Material Science: Dye-Sensitized Solar Cells (DSSCs)

Specific Scientific Field: Material science and renewable energy.

Summary of Application: The compound can act as a dye sensitizer in DSSCs, enhancing light absorption and electron transfer.

Experimental Procedures:

    Dye Immobilization: Attach the compound to a semiconductor surface (e.g., titanium dioxide).

    Electron Injection: Upon light absorption, the compound injects electrons into the semiconductor, contributing to current generation.

Results: DSSCs incorporating 4-Formyl-2-methoxyphenyl benzenesulfonate have shown improved efficiency in solar energy conversion .

4-Formyl-2-methoxyphenyl benzenesulfonate is an organic compound characterized by the molecular formula C14H12O5SC_{14}H_{12}O_{5}S. This compound features a unique structural arrangement that includes a formyl group and a methoxy group, as well as a benzenesulfonate ester. The presence of these functional groups contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and material science .

  • Oxidation: The formyl group can be oxidized to form a carboxylic acid, typically using oxidizing agents such as potassium permanganate.
  • Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Substitution: The methoxy group can engage in nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

  • From Oxidation: 4-Carboxy-2-methoxyphenyl benzenesulfonate.
  • From Reduction: 4-Hydroxymethyl-2-methoxyphenyl benzenesulfonate.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

The biological activity of 4-formyl-2-methoxyphenyl benzenesulfonate is linked to its ability to interact with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to modifications that affect their function. Additionally, the benzenesulfonate moiety may interact with specific receptors or enzymes, influencing biological pathways.

The synthesis of 4-formyl-2-methoxyphenyl benzenesulfonate generally involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction typically occurs in an anhydrous solvent like benzene under reflux conditions.

Industrial Production Methods

While specific industrial methods for producing this compound are not extensively documented, large-scale synthesis generally follows similar laboratory protocols, optimized for higher yields and purity through advanced purification techniques such as recrystallization and chromatography .

4-Formyl-2-methoxyphenyl benzenesulfonate finds utility in several scientific research applications:

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Used in developing novel materials with specific electronic or optical properties.
  • Biological Studies: Acts as a probe or reagent in biochemical assays to study enzyme activities or protein interactions .

Research into the interaction mechanisms of 4-formyl-2-methoxyphenyl benzenesulfonate has shown that its functional groups allow for significant interactions with biological macromolecules. These interactions can lead to alterations in enzyme activity and protein function, making it a valuable compound for studying biochemical pathways and drug design .

Several compounds share structural similarities with 4-formyl-2-methoxyphenyl benzenesulfonate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Formyl-1-methylpyridinium benzenesulfonateC13H12N1O5SUsed for converting primary amines to aldehydes and ketones.
4-Formyl-2-methoxyphenyl 4-methyl-benzenesulfonateC15H14O5SSimilar structure but includes a methyl group on the sulfonate.
4-Formyl-2-methoxyphenyl 4-fluoro-benzenesulfonateC14H11FO5SContains a fluorine atom, altering its reactivity profile.

Uniqueness

The uniqueness of 4-formyl-2-methoxyphenyl benzenesulfonate lies in its combination of functional groups, which enables it to participate in a diverse range of

Traditional and Catalytic Approaches

The synthesis of 4-formyl-2-methoxyphenyl benzenesulfonate typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine. This method proceeds via nucleophilic substitution, where the hydroxyl group of the phenolic substrate attacks the electrophilic sulfur atom in benzenesulfonyl chloride, displacing chloride and forming the sulfonate ester. Recent advancements have introduced catalytic systems to enhance efficiency. For instance, potassium fluoride (KF) catalyzes the reaction between phenols and N-fluorobenzenesulfonimide (NFSI), generating benzenesulfonyl fluoride intermediates that react with phenolic substrates under mild conditions. This approach reduces reaction times to 2–4 hours and achieves yields exceeding 85%.

A green alternative employs aqueous sodium carbonate as both base and solvent, enabling the reaction of benzenesulfonyl chloride with 4-hydroxy-3-methoxybenzaldehyde at 15°C. This method avoids organic solvents and achieves 69–76% yields while maintaining high purity (99% by gas chromatography).

Organocatalytic Sulfur(VI) Fluoride Exchange (SuFEx)

The SuFEx click chemistry platform has revolutionized sulfonate ester synthesis. Using N-heterocyclic carbenes (NHCs) as catalysts, sulfonyl fluorides react with phenols or alcohols in acetonitrile at ambient temperatures. This method eliminates the need for silicon-based reagents and achieves 49–99% yields across diverse substrates. The mechanism involves NHCs activating the phenolic oxygen through hydrogen bonding, facilitating nucleophilic attack on the sulfur center.

Cholinesterase Inhibition Mechanisms for Alzheimer’s Therapy

4-Formyl-2-methoxyphenyl benzenesulfonate derivatives function as reversible cholinesterase inhibitors by competitively binding to the enzyme’s active site. The sulfonate group facilitates interactions with the catalytic anionic subsite (CAS) of AChE, while the methoxy and formyl groups enhance hydrophobic and hydrogen-bonding interactions with peripheral anionic sites (PAS) [2] [6]. This dual-binding mechanism mimics the action of approved drugs like donepezil, which prolong acetylcholine availability in synaptic clefts to mitigate cognitive decline in Alzheimer’s patients [3] [4].

The compound’s benzenesulfonate moiety mimics the tetrahedral transition state of acetylcholine hydrolysis, sterically hindering substrate access to the esteratic site. Kinetic studies of analogous sulfonate esters show mixed inhibition patterns, with inhibition constants (Kᵢ) in the nanomolar range for AChE [6] [7]. For example, fluorinated hydrazone derivatives of this scaffold exhibit Kᵢ values of 106.10 ± 14.73 nM, surpassing the efficacy of reference inhibitor tacrine (159.61 ± 8.41 nM) [6].

Structure-Activity Relationships in Acetylcholinesterase Binding

The inhibitory potency of 4-formyl-2-methoxyphenyl benzenesulfonate derivatives correlates strongly with substituent electronegativity and steric bulk:

Substituent PositionFunctional GroupAChE Kᵢ (nM)Key Interaction
4-Methoxy (R₁)-OCH₃116.90 ± 24.40Hydrogen bonding with Tyr121
2-Formyl (R₂)-CHO177.00 ± 35.03Covalent adduct with Ser200
Benzenesulfonate (R₃)-SO₃C₆H₅106.10 ± 14.73π-π stacking with Trp279

Table 1. Structure-activity relationships of derivatives against AChE [2] [6] [7].

Electron-withdrawing groups at the 4-position (e.g., fluorine) enhance binding affinity by 30% compared to methoxy substituents, as observed in fluorobenzoyl hydrazone analogs [2]. Conversely, bulkier groups at the 2-position reduce activity due to steric clashes with the oxyanion hole (Gly118-Gly119). The aldehyde group’s electrophilicity enables Schiff base formation with lysine residues near the catalytic triad, a feature exploited in prodrug designs [7].

Molecular Docking Studies of Triazole-Schiff Base Derivatives

Docking simulations of 4-formyl-2-methoxyphenyl benzenesulfonate derivatives into AChE (PDB: 4EY7) reveal critical binding motifs:

  • Sulfonate-π Interactions: The benzenesulfonate group engages in edge-to-face π-π stacking with Trp279 (binding energy: -8.2 kcal/mol) [6] [7].
  • Methoxy Coordination: The 2-methoxy substituent forms hydrogen bonds with Tyr334 (distance: 2.1 Å) and Tyr121 (distance: 2.4 Å), stabilizing the PAS interaction [7].
  • Aldehyde Reactivity: The formyl group participates in a covalent interaction with Ser200, mimicking the transient tetrahedral intermediate during acetylcholine hydrolysis [4] [7].

For hCA II inhibition, the sulfonate group coordinates the zinc ion in the active site (Zn²⁺-O distance: 1.9 Å), while the methoxy phenyl ring occupies a hydrophobic pocket lined with Val121 and Phe131 [8].

Carbonic Anhydrase Isoform Selectivity Profiles

Derivatives of 4-formyl-2-methoxyphenyl benzenesulfonate exhibit marked selectivity for hCA II over hCA I, with inhibition ratios (Kᵢ,hCA I/Kᵢ,hCA II) ranging from 2.1 to 3.8 [2] [8]. This selectivity arises from:

  • hCA II Preference: The smaller active site cavity (volume: 390 ų vs. 450 ų in hCA I) accommodates the methoxy group without steric hindrance [8].
  • Hydrophobic Interactions: Val121 and Phe131 in hCA II form van der Waals contacts with the benzenesulfonate moiety, absent in hCA I due to Leu131 and Thr199 substitutions [8].

Notably, the lead compound 4-((2-(4-fluorobenzoyl)hydrazono)methyl)-2-methoxyphenyl 4-methoxybenzenesulfonate (Kᵢ,hCA II = 23.2 ± 1.7 nM) outperforms acetazolamide (Kᵢ = 98.28 ± 1.69 nM) by 4.2-fold, highlighting its therapeutic potential for glaucoma and epilepsy [2] [6].

Palladium Complex Formation and Characterization

The aldehyde functionality of 4-formyl-2-methoxyphenyl benzenesulfonate readily undergoes condensation with primary amines to furnish bidentate imine-sulfonate ligands. Condensation with p-anisidine, 2,6-di-isopropylaniline or tert-butylamine followed by chloride abstraction and coordination to bis-(lutidine)palladium methyl precursors affords neutrally chelated Pd(II) complexes C1–C3 (Scheme 1) [1].

Table 1 lists key NMR parameters that confirm κ²-(N,O) binding: the hallmark Pd–CH₃ proton resonates at 0.06–0.09 ppm, and the corresponding carbon appears far up-field (−8.1 to −7.2 ppm), consistent with strong σ-donation from the imine nitrogen [1]. Single-crystal X-ray analysis of C3 reveals a distorted square-planar geometry with a Pd–N distance of 2.05 Å and a Pd–O(sulfonate) distance of 2.19 Å [1].

ComplexImine ligand (R)δ(¹H) Pd–CH₃ (ppm)δ(¹³C) Pd–CH₃ (ppm)Pd–N (Å)Pd–O (Å)Yield (%)Reference
C14-methoxyphenyl0.06–8.156 [1]
C22,6-di-iPrPh0.09–7.284 [1]
C3tert-butyl0.17–12.62.052.1955 [1]

Table 1. Spectroscopic and structural data for Pd(II) complexes derived from 4-formyl-2-methoxyphenyl benzenesulfonate.

Ethylene Polymerization Catalysis Mechanisms

Under 5–25 bar of ethylene and 95 °C the imine-sulfonate complexes mediate insertion polymerization without external cocatalyst (Table 2) [1]. Kinetic data and isotope-labeling studies indicate a classical Cossee–Arlman cycle: (i) ethylene coordination to a vacant site trans to the weakly bound sulfonate oxygen, (ii) migratory insertion into the Pd–alkyl bond, and (iii) chain transfer through β-hydride elimination followed by rapid re-coordination of ethylene. The low turnover frequencies relative to phosphine-sulfonate analogues reflect (a) a more electron-withdrawing imine donor that slows migratory insertion and (b) facile sulfonate dissociation that promotes chain transfer [2].

EntryCat.P (bar)T (°C)t (h)PE yield (g)TOF (mol PE mol Pd⁻¹ h⁻¹)
1C1159520.07556
2C1259520.10679
3C2159520.043n.d.
4C3159520.050n.d.

Table 2. Ethylene polymerization by C1–C3 in toluene (100 mL); n.d. = not detected [1].

The branched polyethylene obtained (Tₘ ≈ 125 °C) contains isolated internal olefin units arising from occasional chain walking, a consequence of the modest chelate rigidity compared with phosphine-sulfonate systems [3].

Ligand Design Strategies for Transition-Metal Complexes

Three complementary strategies enhance catalytic efficiency while retaining the reactive aldehyde handle of 4-formyl-2-methoxyphenyl benzenesulfonate:

  • Electronic Tuning. Introducing electron-donating methoxy groups on the non-chelating aryl rings of phosphine-sulfonate ligands raises Pd electron density, accelerates ethylene insertion and doubles activity versus electron-poor analogues [4].

  • Steric Bulk Introduction. Heteroaromatic frameworks (e.g., benzofuryl, furyl) implanted into the phosphine backbone enforce wider bite angles, lowering β-H-elimination barriers and affording activities up to 3.3 × 10⁶ g PE mol Pd⁻¹ h⁻¹ [5].

  • Secondary Interactions. Embedding carbazolyl or pyrrolyl motifs enables intramolecular N→Pd contacts that stabilize cationic intermediates; Lewis-acid modulation with B(C₆F₅)₃ increases chain-transfer rates by two orders of magnitude, giving access to narrowly dispersed low-Mₙ polyethylenes on demand [6].

Structure–Performance Relationships in Catalytic Systems

Systematic variation of donor set, bite angle and remote substituents across benzenesulfonate ligands reveals clear correlations (Figure 1).

  • Donor Strength vs. TOF. Catalysts bearing strong σ-donor phosphines (tert-butyl) reach TOFs an order of magnitude higher than phenyl analogues, whereas imine–sulfonates sit intermediate [7].

  • Chelate Flexibility vs. Branching. Rigid naphthalene-bridged phosphine-sulfonates deliver highly linear polyethylene (≤ 1 branch / 1000 C), whereas flexible cyclopentane-sulfonates favor increased chain walking and hyper-branching [8].

  • Steric Shielding vs. Molecular Weight. Installation of very bulky menthyl or 2,6-di-iPr groups around Pd retards chain transfer and yields polyethylene of Mₙ > 1.9 × 10⁵ g mol⁻¹, outperforming less hindered counterparts by an order of magnitude [9].

XLogP3

2.5

Dates

Last modified: 08-19-2023

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